Fmoc-alpha-methyl-DL-tryptophan

Catalog No.
S3372977
CAS No.
114779-80-5
M.F
C27H24N2O4
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-alpha-methyl-DL-tryptophan

CAS Number

114779-80-5

Product Name

Fmoc-alpha-methyl-DL-tryptophan

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoic acid

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C27H24N2O4/c1-27(25(30)31,14-17-15-28-24-13-7-6-8-18(17)24)29-26(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,28H,14,16H2,1H3,(H,29,32)(H,30,31)

InChI Key

KPEBLOCUSAZTGS-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-alpha-methyl-DL-tryptophan (Fmoc-α-Me-DL-Trp) is a derivative of the amino acid tryptophan commonly used in peptide synthesis research []. Here's a breakdown of its applications:

Peptide Synthesis

Fmoc-α-Me-DL-Trp is a building block for creating modified peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group is a protecting group used in a common peptide synthesis technique called Fmoc/tert-Butyl (Boc) strategy []. This strategy allows for the stepwise addition of amino acids to create a desired peptide sequence. The inclusion of the methyl group (α-Me) on the tryptophan side chain can alter the resulting peptide's properties, such as its interaction with other molecules or its stability.

Here are some research applications of Fmoc-α-Me-DL-Trp in peptide synthesis:

  • Studying protein-protein interactions by incorporating Fmoc-α-Me-DL-Trp into specific parts of a peptide to probe its binding affinity [].
  • Developing new peptide-based drugs with modified properties, such as increased cell permeability or resistance to enzymatic degradation [].

Studies on Tryptophan Transport

DL-Tryptophan refers to a mixture of the L-isomer and the D-isomer of tryptophan. While L-tryptophan is the natural form found in proteins, D-tryptophan is not typically incorporated. Fmoc-α-Me-DL-Trp can be used in research to study the transport of tryptophan across cell membranes. The methyl group modification can help differentiate between the uptake of Fmoc-α-Me-DL-Trp and the natural L-tryptophan by the cells [].

Fmoc-alpha-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays critical roles in protein synthesis and various biochemical processes. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. The chemical structure can be represented as C27H24N2O4, with a molecular weight of approximately 440.49 g/mol . This compound is particularly noted for its unique structural attributes, which influence its reactivity and biological properties.

During peptide synthesis:

  • Fmoc Deprotection: The Fmoc group can be removed using basic conditions, typically involving piperidine or other amines. This reaction results in the liberation of the amino group, allowing for subsequent coupling reactions with other amino acids .
  • Amide Bond Formation: Following deprotection, the free amino group can react with activated carboxylic acids to form amide bonds, essential for peptide chain elongation .
  • Epimerization: During these reactions, especially under harsh conditions, there is a risk of epimerization at the alpha carbon, which can alter the stereochemistry of the resulting peptides .

Fmoc-alpha-methyl-DL-tryptophan exhibits various biological activities primarily due to its role as a building block in peptide synthesis. It has been studied for its potential effects on:

  • Neurotransmission: As a tryptophan derivative, it may influence serotonin production, impacting mood and cognitive function.
  • Antimicrobial Properties: Some studies suggest that peptides containing this compound may possess antimicrobial activities, making them candidates for therapeutic applications .

The synthesis of Fmoc-alpha-methyl-DL-tryptophan typically involves:

  • Protection of Tryptophan: Starting from tryptophan, the amino group is protected using the Fmoc group.
  • Methylation: The alpha carbon is then methylated using appropriate reagents to yield the alpha-methyl derivative.
  • Purification: The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications .

Fmoc-alpha-methyl-DL-tryptophan is utilized in various fields:

  • Peptide Synthesis: It serves as an important building block for synthesizing peptides with specific biological activities.
  • Drug Development: Its derivatives are explored in drug discovery programs targeting neurological disorders and infections .
  • Research: It is commonly used in proteomics research to study protein interactions and functions.

Studies investigating the interactions of Fmoc-alpha-methyl-DL-tryptophan with biological systems have revealed:

  • Binding Affinity: Research has shown that peptides containing this compound can exhibit specific binding affinities to receptors involved in neurotransmission.
  • Enzyme Interactions: Investigations into how these compounds interact with enzymes have provided insights into their potential metabolic pathways and effects on physiological processes .

Several compounds share structural similarities with Fmoc-alpha-methyl-DL-tryptophan. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Fmoc-TryptophanContains only tryptophan without methylationMore straightforward incorporation into peptides
Alpha-Methyl-DL-TryptophanLacks Fmoc protectionMore reactive due to unprotected amino group
Fmoc-alpha-Methyl-L-TryptophanStereochemically distinct (only L form)Potentially different biological activity
Fmoc-alpha-Methyl-GlycineContains glycine instead of tryptophanDifferent properties due to glycine's structure

Fmoc-alpha-methyl-DL-tryptophan stands out due to its combination of structural features that enhance its utility in peptide synthesis while also providing unique biological activities not found in simpler derivatives.

Fmoc-α-methyl-DL-tryptophan is a non-natural amino acid derivative designed to address challenges in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position, a methyl group at the α-carbon, and a racemic (DL) configuration. The α-methyl substitution introduces steric hindrance, which modulates reactivity during coupling and deprotection steps [7].

Coupling Efficiency and Steric Effects

The α-methyl group reduces conformational flexibility at the α-carbon, potentially slowing coupling kinetics compared to unmodified tryptophan. However, studies on sterically hindered amino acids demonstrate that activating agents such as benzotriazole derivatives (e.g., HATU) enhance coupling efficiency by stabilizing reactive intermediates [7]. For example, couplings involving α-methylated residues under optimized conditions achieve >90% efficiency when paired with preactivation protocols [2]. The racemic DL configuration necessitates careful chiral analysis during synthesis, as epimerization at the α-carbon could lead to diastereomeric byproducts [3].

Fmoc Deprotection Dynamics

Standard Fmoc removal employs 20% piperidine in dimethylformamide (DMF). The α-methyl group does not significantly impede deprotection kinetics, as the Fmoc cleavage mechanism primarily involves base-induced β-elimination rather than direct interaction with the α-carbon [4]. However, extended deprotection times (45–60 minutes) may be required for sequences containing multiple sterically hindered residues to ensure complete Fmoc removal [5].

Compatibility with Acid-Labile Resins and Deprotection Conditions

Resin Selection and Linker Stability

Fmoc-α-methyl-DL-tryptophan is compatible with acid-labile resins such as Wang or SASRIN, which use trifluoroacetic acid (TFA) for final cleavage. The methyl group’s electron-donating properties enhance stability during iterative Fmoc deprotection cycles, preventing premature cleavage from hydroxymethyl-based linkers [4]. Critical considerations include:

  • Linker sensitivity: Resins with brominated or chlorinated linkers may exhibit reduced compatibility due to potential alkylation side reactions at the indole moiety [6].
  • Cleavage conditions: TFA cocktails containing scavengers (e.g., triisopropylsilane, water) minimize side reactions at the tryptophan side chain during resin cleavage [6].

Side-Chain Stability Under Acidic Conditions

The indole ring of tryptophan is susceptible to sulfonation and oxidation during TFA treatment. While the α-methyl group does not directly protect the indole nitrogen, its steric bulk reduces proximity-driven reactions with electrophilic byproducts (e.g., tert-butyl cations) [6]. Empirical data show that incorporating scavengers like thioanisole reduces indole modification to <5% in TFA/water/triisopropylsilane (95:2.5:2.5) mixtures [6].

Mitigating Side Reactions During Chain Elongation

Suppression of Indole-Aryl Sulfonamide Adduct Formation

Aryl sulfonamide-protected arginine residues (e.g., Pmc, Pbf) generate reactive intermediates during Fmoc deprotection, which can alkylate unprotected tryptophan indole rings [2]. The α-methyl group in Fmoc-α-methyl-DL-tryptophan sterically shields the indole nitrogen, reducing adduct formation by 40–60% compared to standard tryptophan [5].

Minimizing Oxidative Degradation

Methionine and tryptophan residues are prone to oxidation during SPPS. While the α-methyl group does not prevent indole oxidation, its presence stabilizes the peptide backbone, allowing the use of milder oxidizing conditions. Post-synthesis reduction with ammonium iodide or tris(2-carboxyethyl)phosphine (TCEP) restores native indole rings without affecting the α-methyl group [5].

Racemization Control

Racemization at the α-carbon is minimized by:

  • Low-temperature coupling (0–4°C), which reduces base-catalyzed epimerization [7].
  • Shortened Fmoc deprotection times (10–20 minutes), limiting exposure to piperidine [4].
  • Additives like oxyma pure, which buffer reaction mixtures and stabilize activated amino acid intermediates [2].

Comparative Analysis of Coupling Reagents

ReagentCoupling Efficiency (%)Racemization (%)Side Reaction Inhibition
HATU/HOAt92–951.2–1.8High
DIC/Oxyma Pure88–900.8–1.5Moderate
PyBOP/DIEA85–872.0–3.0Low

Data adapted from sterically hindered amino acid coupling studies [7] [2].

Strategic Applications in Peptide Design

Fmoc-α-methyl-DL-tryptophan is particularly valuable in synthesizing:

  • Conformationally constrained peptides: The α-methyl group restricts φ/ψ angles, favoring β-sheet or helical structures.
  • Peptide nucleic acid (PNA) hybrids: Enhanced steric shielding improves resistance to nuclease degradation.
  • Libraries for drug discovery: Reduced side reactions enable high-fidelity synthesis of tryptophan-rich motifs [2] [7].

The fluorenylmethoxycarbonyl group demonstrates exceptional compatibility with acid-sensitive side-chain protecting groups, forming the cornerstone of modern orthogonal protection strategies in peptide synthesis. This compatibility arises from the fundamental chemical properties of the fluorenylmethoxycarbonyl moiety, which exhibits remarkable stability under acidic conditions while remaining highly susceptible to base-mediated deprotection [1] [2].

The fluorenylmethoxycarbonyl protecting group maintains complete stability toward trifluoroacetic acid and other strong acids commonly employed in peptide synthesis [3]. This acid-stable nature enables the selective removal of acid-labile protecting groups without affecting the fluorenylmethoxycarbonyl protection. Research has demonstrated that fluorenylmethoxycarbonyl groups can withstand exposure to concentrated trifluoroacetic acid for extended periods, with studies showing less than 0.01% cleavage during typical 20-minute trifluoroacetic acid treatments used for removing other protecting groups [4].

In the context of fluorenylmethoxycarbonyl-alpha-methyl-tryptophan, the interaction with acid-sensitive side-chain protections becomes particularly relevant when considering the protection of other amino acid residues within the same peptide sequence. The alpha-methyl substitution on the tryptophan residue introduces additional steric considerations that can influence the accessibility and reactivity of nearby protecting groups .

The most commonly employed acid-sensitive protecting groups that demonstrate excellent orthogonality with fluorenylmethoxycarbonyl include tert-butyl esters for aspartic acid and glutamic acid, tert-butyl ethers for serine and threonine, and various trityl-based protecting groups for cysteine and histidine residues [6]. These protecting groups can be selectively removed under acidic conditions ranging from mild (1-5% trifluoroacetic acid) to strong (95% trifluoroacetic acid), depending on the specific protecting group employed [7].

The stability of fluorenylmethoxycarbonyl-alpha-methyl-tryptophan under acid-mediated deprotection conditions has been extensively studied. Unlike unprotected tryptophan residues, which are susceptible to acid-catalyzed alkylation and modification reactions, the alpha-methyl substitution provides additional protection against these side reactions [8]. This enhanced stability allows for more aggressive acid treatment when necessary for complete deprotection of challenging protecting groups.

Research findings indicate that the combination of fluorenylmethoxycarbonyl protection with acid-sensitive side-chain groups achieves deprotection selectivities exceeding 95% under optimized conditions [9]. The success of this orthogonal approach depends on careful selection of deprotection conditions that maximize the removal of target protecting groups while minimizing unwanted side reactions.

The interaction between fluorenylmethoxycarbonyl and acid-sensitive protections is further enhanced by the use of appropriate scavenging reagents during acid-mediated deprotection steps. These scavengers, such as triisopropylsilane, ethanedithiol, and thioanisole, effectively quench reactive carbocation species generated during protecting group removal, thereby preventing modification of sensitive amino acid residues [7].

Selective Deprotection Protocols for Complex Peptides

Selective deprotection protocols for complex peptides containing fluorenylmethoxycarbonyl-alpha-methyl-tryptophan require precisely controlled conditions to achieve high selectivity while maintaining peptide integrity. The development of these protocols represents a critical advancement in peptide synthesis methodology, enabling the preparation of structurally complex molecules with multiple orthogonal protecting groups [10] [11].

The base-mediated deprotection of fluorenylmethoxycarbonyl groups follows a well-established elimination mechanism involving abstraction of the acidic proton at the 9-position of the fluorene ring system [12] [13]. Piperidine remains the most widely used base for fluorenylmethoxycarbonyl removal, typically employed at concentrations of 20-30% in dimethylformamide [14]. The reaction proceeds through formation of a dibenzofulvene intermediate, which is subsequently trapped by excess piperidine to prevent unwanted side reactions [1].

Alternative bases have been developed to provide enhanced selectivity and reduced side reactions in sensitive peptide sequences. 4-Methylpiperidine offers superior selectivity at lower concentrations (5% in dimethylformamide), making it particularly valuable for sequences containing acid-labile protecting groups that might be partially affected by standard piperidine conditions [15]. The use of piperazine in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene provides another selective option, offering controlled deprotection rates and reduced racemization potential [14].

For peptides containing fluorenylmethoxycarbonyl-alpha-methyl-tryptophan alongside other sensitive residues, specialized protocols have been developed to minimize side reactions. The alpha-methyl substitution provides inherent protection against racemization, allowing for more aggressive deprotection conditions when necessary . However, the presence of other sensitive amino acids may require modified protocols with reduced base concentrations or shortened reaction times.

Monitoring of fluorenylmethoxycarbonyl deprotection can be accomplished through ultraviolet spectroscopy, taking advantage of the strong absorption of the dibenzofulvene byproduct at 290 nanometers [16]. This monitoring capability enables real-time optimization of deprotection conditions and ensures complete removal of the protecting group before proceeding to subsequent synthetic steps.

Sequential deprotection strategies have been developed for peptides containing multiple orthogonal protecting groups. These protocols typically begin with fluorenylmethoxycarbonyl removal under basic conditions, followed by selective removal of specific acid-labile groups under carefully controlled acidic conditions [17]. The order of deprotection steps is critical for maintaining peptide integrity and achieving high overall yields.

Recent advances in selective deprotection methodology include the development of hydrogenolysis-based protocols for fluorenylmethoxycarbonyl removal under mildly acidic conditions [10]. This approach provides an alternative to traditional base-mediated deprotection and offers enhanced compatibility with certain sensitive functional groups that may be affected by basic conditions.

Temperature control during deprotection reactions is crucial for maintaining selectivity and preventing unwanted side reactions. Most fluorenylmethoxycarbonyl deprotection protocols are conducted at room temperature, although elevated temperatures may be employed for particularly challenging sequences [18]. The thermal stability of fluorenylmethoxycarbonyl groups has been studied, revealing that thermal cleavage can occur at temperatures above 100°C, providing an additional deprotection option under specific circumstances.

Comparative Stability Against Trityl and 4-Methoxytrityl Protecting Groups

The comparative analysis of protecting group stability reveals significant differences in acid lability between trityl, 4-methoxytrityl, and fluorenylmethoxycarbonyl groups, with important implications for the design of orthogonal protection strategies in complex peptide synthesis [19] [20] [21].

Trityl protecting groups exhibit moderate acid lability, typically requiring 90% trifluoroacetic acid in dichloromethane for complete removal [6]. The stability of trityl groups arises from the formation of a relatively stable triphenylmethyl carbocation during acid-mediated cleavage. This intermediate stability provides a useful balance between protection during synthesis and accessibility for deprotection when required [22].

4-Methoxytrityl groups demonstrate significantly enhanced acid lability compared to unsubstituted trityl groups, with quantitative removal achievable using 0.5-1.0% trifluoroacetic acid in the presence of appropriate scavengers [20]. The methoxy substituent increases the electron density on the aromatic ring, stabilizing the carbocation intermediate and facilitating acid-mediated cleavage [23]. This enhanced lability makes 4-methoxytrityl groups particularly valuable for selective deprotection in the presence of more stable protecting groups.

The order of acid lability follows the sequence: 4-methoxytrityl > 4-methyltrityl > trityl > tert-butyl, with 4-methoxytrityl being the most acid-labile and tert-butyl being the most stable [6] [21]. This hierarchy provides multiple levels of selectivity for complex deprotection sequences, enabling the sequential removal of protecting groups under increasingly harsh acidic conditions.

Fluorenylmethoxycarbonyl groups occupy a unique position in this stability hierarchy due to their base-labile rather than acid-labile nature. This orthogonality provides exceptional versatility in protection strategy design, as fluorenylmethoxycarbonyl groups remain completely stable under all acidic conditions used for removing trityl and 4-methoxytrityl groups [1] [3].

Comparative stability studies have demonstrated that fluorenylmethoxycarbonyl groups can withstand exposure to strong acids for extended periods without detectable cleavage. Research has shown that fluorenylmethoxycarbonyl-protected amino acids remain intact after treatment with 95% trifluoroacetic acid for several hours, conditions that would completely remove all trityl-based protecting groups [24].

The differential stability of these protecting groups enables sophisticated deprotection strategies for complex peptides. For example, a peptide containing fluorenylmethoxycarbonyl-alpha-methyl-tryptophan with cysteine residues protected by 4-methoxytrityl groups can undergo selective deprotection of the cysteine protecting groups using 1% trifluoroacetic acid, leaving the fluorenylmethoxycarbonyl protection intact [19]. Subsequently, the fluorenylmethoxycarbonyl group can be removed using piperidine under basic conditions.

The stability differences become particularly important when considering the protection of tryptophan residues, which are inherently sensitive to acid-catalyzed side reactions. The alpha-methyl substitution in fluorenylmethoxycarbonyl-alpha-methyl-tryptophan provides additional protection against these reactions, allowing for more aggressive acid treatment during the removal of other protecting groups [4].

Mechanistic studies have revealed that the stability differences arise from variations in carbocation stability during acid-mediated cleavage. The 4-methoxytrityl carbocation is highly stabilized by resonance with the methoxy substituent, leading to facile cleavage under mild acidic conditions [25]. In contrast, trityl carbocations are less stabilized and require stronger acidic conditions for effective cleavage.

The practical implications of these stability differences extend to the design of synthetic strategies for complex natural products and pharmaceutically relevant peptides. The ability to selectively remove protecting groups in a predetermined order enables the synthesis of molecules that would be inaccessible using traditional protection strategies [26].

Recent research has focused on developing new protecting groups with intermediate stability characteristics to fill gaps in the existing hierarchy. Diphenylmethyl groups, for example, exhibit intermediate acid lability between 4-methoxytrityl and trityl groups, providing additional selectivity options for complex synthesis projects [27] [26].

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Dates

Last modified: 08-19-2023

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